An In-depth Technical Guide to the Mechanism of Action of Ac-RYYRIK-NH2 TFA
An In-depth Technical Guide to the Mechanism of Action of Ac-RYYRIK-NH2 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-RYYRIK-NH2 TFA is a synthetic hexapeptide that has garnered significant interest within the scientific community for its unique and complex interaction with the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the NOP receptor or ORL1. This receptor system is implicated in a wide array of physiological processes, including pain modulation, locomotor activity, and cardiovascular function. Ac-RYYRIK-NH2 exhibits a fascinating dual pharmacology, acting as a potent antagonist in some biological systems while displaying partial agonist properties in others. This context-dependent activity makes it a valuable tool for dissecting the intricacies of NOP receptor signaling and a lead compound for the development of novel therapeutics. This guide provides a comprehensive overview of the mechanism of action of Ac-RYYRIK-NH2, detailing its molecular interactions, signaling pathways, and the experimental protocols used for its characterization.
Core Mechanism of Action: A Dual Antagonist/Partial Agonist at the NOP Receptor
The primary molecular target of Ac-RYYRIK-NH2 is the NOP receptor, a G protein-coupled receptor (GPCR). The peptide binds to this receptor with high affinity.[1][2] Its mechanism of action is characterized by a dual pharmacological profile, which is dependent on the specific cellular context and the experimental assay being employed.
In native tissues, such as rat brain preparations, Ac-RYYRIK-NH2 acts as a competitive antagonist.[3][4] It effectively blocks the signaling cascade initiated by the endogenous NOP receptor agonist, N/OFQ. This antagonistic action is observed at the level of G protein activation, a critical initial step in GPCR signaling.[3][4]
Conversely, in recombinant systems, such as Chinese Hamster Ovary (CHO) cells transfected with the human NOP receptor, Ac-RYYRIK-NH2 behaves as a partial agonist.[3][4] This means that while it activates the NOP receptor to elicit a response, the maximal effect it can produce is lower than that of the full agonist, N/OFQ.[3] In vivo studies have further demonstrated its agonist properties, where it has been shown to inhibit locomotor activity in mice.[1][2]
The trifluoroacetate (TFA) salt form of the peptide is a result of its purification process, typically using reverse-phase high-performance liquid chromatography (HPLC) with TFA as a counter-ion.
Quantitative Data Summary
The following table summarizes the key quantitative parameters that define the interaction of Ac-RYYRIK-NH2 with the NOP receptor.
| Parameter | Value | Species/System | Assay | Reference(s) |
| Binding Affinity (Ki) | 1.5 nM | Not specified | Radioligand binding assay | [1][2] |
| Dissociation Constant (Kd) | 1.5 nM | CHO cells expressing ORL1 | Not specified | [4][5] |
| Antagonist Activity (Schild Constant - Ka) | 6.58 nM | Rat brain membranes | [35S]-GTPγS binding assay | [3][4] |
| Partial Agonist Efficacy | 30-60% of N/OFQ | CHO cells expressing ORL1 | [35S]-GTPγS binding assay | [3] |
| Partial Agonist Efficacy | 70-90% of N/OFQ | CHO cells expressing ORL1 | cAMP accumulation assay | [3] |
Signaling Pathways
The dual nature of Ac-RYYRIK-NH2's interaction with the NOP receptor leads to two distinct signaling outcomes, as depicted in the diagrams below.
Antagonistic Action of Ac-RYYRIK-NH2
In native systems, Ac-RYYRIK-NH2 competitively binds to the NOP receptor, preventing the binding of the endogenous agonist N/OFQ. This blockade inhibits the N/OFQ-mediated activation of Gi/o proteins, thereby preventing downstream signaling events such as the inhibition of adenylyl cyclase and the modulation of ion channels.
Partial Agonist Action of Ac-RYYRIK-NH2
In recombinant systems, Ac-RYYRIK-NH2 binds to and activates the NOP receptor, leading to the activation of Gi/o proteins, albeit to a lesser extent than the full agonist N/OFQ. This partial activation results in a submaximal inhibition of adenylyl cyclase and subsequent downstream effects.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the mechanism of action of Ac-RYYRIK-NH2.
[³⁵S]-GTPγS Binding Assay
This assay measures the activation of G proteins by the NOP receptor in response to ligand binding.
Objective: To determine the antagonist and partial agonist properties of Ac-RYYRIK-NH2 by measuring its effect on N/OFQ-stimulated [³⁵S]-GTPγS binding to cell membranes.
Materials:
-
Rat brain cortex membranes or membranes from CHO cells expressing the NOP receptor.
-
[³⁵S]-GTPγS (specific activity ~1000 Ci/mmol).
-
GTPγS (unlabeled).
-
GDP.
-
N/OFQ.
-
Ac-RYYRIK-NH2.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT.
-
Scintillation cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize rat brain cortex or CHO cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL of membrane suspension (10-20 µg of protein).
-
50 µL of assay buffer containing 10 µM GDP.
-
50 µL of various concentrations of Ac-RYYRIK-NH2 (for antagonist and partial agonist curves) or buffer.
-
50 µL of various concentrations of N/OFQ (for antagonist curves) or buffer (for partial agonist curves).
-
-
Initiation of Reaction: Add 50 µL of [³⁵S]-GTPγS (final concentration 0.1 nM) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination of Reaction: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantification: Place the filters in scintillation vials with 4 mL of scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Non-specific binding: Determined in the presence of 10 µM unlabeled GTPγS.
-
Basal binding: Determined in the absence of any stimulating ligand.
-
Agonist-stimulated binding: Calculated by subtracting basal binding from the binding in the presence of the agonist.
-
For antagonist activity, Schild analysis is performed on the concentration-response curves of N/OFQ in the presence of different concentrations of Ac-RYYRIK-NH2.
-
For partial agonist activity, the maximal stimulation by Ac-RYYRIK-NH2 is compared to that of N/OFQ.
-
Neonatal Rat Cardiomyocyte Chronotropic Assay
This assay assesses the effect of Ac-RYYRIK-NH2 on the beating rate of cultured heart cells, a functional readout of NOP receptor activity in a cardiovascular context.
Objective: To determine if Ac-RYYRIK-NH2 can antagonize the positive chronotropic effect of N/OFQ on neonatal rat cardiomyocytes.
Materials:
-
Primary culture of neonatal rat ventricular myocytes.
-
Culture medium (e.g., DMEM supplemented with fetal bovine serum).
-
N/OFQ.
-
Ac-RYYRIK-NH2.
-
Isoproterenol (as a positive control).
-
Microscope with a heated stage and video recording capabilities.
-
Image analysis software.
Procedure:
-
Cell Culture: Isolate ventricular myocytes from 1-2 day old neonatal rats and culture them on gelatin-coated dishes until they form a spontaneously beating syncytium.
-
Experimental Setup: Place the culture dish on the heated stage of the microscope (37°C).
-
Baseline Recording: Record the basal beating rate of a selected field of cells for 5-10 minutes.
-
Compound Addition:
-
For antagonist experiments, pre-incubate the cells with various concentrations of Ac-RYYRIK-NH2 for 10-15 minutes.
-
Add N/OFQ to the medium and record the beating rate for another 10-20 minutes.
-
-
Data Acquisition: Record videos of the beating cardiomyocytes at different time points.
-
Data Analysis: Determine the beating rate (beats per minute) from the video recordings using image analysis software or manual counting. Compare the N/OFQ-induced increase in beating rate in the presence and absence of Ac-RYYRIK-NH2.
In Vivo Mouse Locomotor Activity Assay
This assay evaluates the in vivo agonist properties of Ac-RYYRIK-NH2 by measuring its effect on spontaneous movement in mice.
Objective: To determine if Ac-RYYRIK-NH2 acts as an agonist in vivo by measuring its effect on locomotor activity.
Materials:
-
Male adult mice (e.g., C57BL/6).
-
Ac-RYYRIK-NH2.
-
Vehicle control (e.g., sterile saline).
-
Locomotor activity chambers equipped with infrared beams.
-
Data acquisition software.
Procedure:
-
Acclimation: Acclimate the mice to the experimental room for at least 1 hour before testing.
-
Habituation: Place individual mice in the locomotor activity chambers and allow them to habituate for 30-60 minutes.
-
Administration: Administer Ac-RYYRIK-NH2 or vehicle via the desired route (e.g., intracerebroventricularly, intraperitoneally).
-
Data Recording: Immediately after administration, place the mice back into the chambers and record locomotor activity for a predefined period (e.g., 60-120 minutes).
-
Parameters Measured: The software records parameters such as total distance traveled, number of horizontal and vertical beam breaks, and time spent in the center versus the periphery of the chamber.
-
Data Analysis: Compare the locomotor activity parameters between the Ac-RYYRIK-NH2-treated group and the vehicle-treated group.
Conclusion
Ac-RYYRIK-NH2 TFA is a pivotal research tool for probing the function of the NOP receptor system. Its complex mechanism of action, characterized by context-dependent antagonism and partial agonism, provides a unique opportunity to understand the nuances of NOP receptor signaling. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this intriguing peptide. Further investigation into the structural basis of its dual activity and its effects in various physiological and pathological models will undoubtedly continue to yield valuable insights into the role of the NOP receptor in health and disease.
References
- 1. Antagonism by acetyl-RYYRIK-NH2 of G protein activation in rat brain preparations and of chronotropic effect on rat cardiomyocytes evoked by nociceptin/orphanin FQ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4.4. [35S]GTPγS Binding Assays for Opioid Receptors [bio-protocol.org]
- 3. Binding and in vitro activities of peptides with high affinity for the nociceptin/orphanin FQ receptor, ORL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonism by acetyl-RYYRIK-NH2 of G protein activation in rat brain preparations and of chronotropic effect on rat cardiomyocytes evoked by nociceptin/orphanin FQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
